molecular formula C7H11ClN4 B1383682 N-[(pyridin-4-yl)methyl]guanidine hydrochloride CAS No. 2060008-97-9

N-[(pyridin-4-yl)methyl]guanidine hydrochloride

Cat. No.: B1383682
CAS No.: 2060008-97-9
M. Wt: 186.64 g/mol
InChI Key: IAVOGEKLWLJJGX-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]guanidine hydrochloride is a chemical compound with the molecular formula C7H11ClN4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring attached to a guanidine moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]guanidine hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with guanidine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Step 1: Pyridine-4-carboxaldehyde is dissolved in ethanol.

    Step 2: Guanidine hydrochloride is added to the solution.

    Step 3: The mixture is heated under reflux for several hours.

    Step 4: The reaction mixture is cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.

    Step 5: The precipitate is filtered, washed, and dried to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]guanidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction could produce pyridin-4-ylmethylamine derivatives.

Scientific Research Applications

N-[(pyridin-4-yl)methyl]guanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties. It is also used in the design of enzyme inhibitors and other bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-[(pyridin-4-yl)methyl]guanidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-[(pyridin-4-yl)methyl]guanidine hydrochloride can be compared with other similar compounds, such as:

    N-[(pyridin-3-yl)methyl]guanidine hydrochloride: Similar structure but with the pyridine ring attached at the 3-position, which may result in different reactivity and biological activity.

    N-[(pyridin-2-yl)methyl]guanidine hydrochloride: Pyridine ring attached at the 2-position, potentially leading to different chemical properties and applications.

    N-[(pyridin-4-yl)methyl]thiourea hydrochloride: Replacement of the guanidine moiety with a thiourea group, which can alter the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(pyridin-4-ylmethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c8-7(9)11-5-6-1-3-10-4-2-6;/h1-4H,5H2,(H4,8,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVOGEKLWLJJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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